4-Fluorosulfonyloxybenzoic acid

Catalog No.
S2647968
CAS No.
1796596-37-6
M.F
C7H5FO5S
M. Wt
220.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorosulfonyloxybenzoic acid

CAS Number

1796596-37-6

Product Name

4-Fluorosulfonyloxybenzoic acid

IUPAC Name

4-fluorosulfonyloxybenzoic acid

Molecular Formula

C7H5FO5S

Molecular Weight

220.17

InChI

InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

GBSFPFHNFBAGLN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)F

Solubility

not available

Application in Biochemistry

Specific Scientific Field: Biochemistry, specifically in the study of proteins that bind ATP and GTP .

Comprehensive and Detailed Summary of the Application: 4-Fluorosulfonyloxybenzoic acid has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase . It’s also used in the development of an immunological approach to selectively tag nucleotide-binding proteins .

Synthesis of Sulfonyl Fluorides

Specific Scientific Field: Organic Chemistry, specifically in the synthesis of sulfonyl fluorides .

Comprehensive and Detailed Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

4-Fluorosulfonyloxybenzoic acid is an aromatic compound characterized by the presence of a fluorosulfonyloxy group attached to a benzoic acid structure. Its molecular formula is C7H4F2O4SC_7H_4F_2O_4S, and it has a molecular weight of approximately 222.17 g/mol. The compound features a benzoic acid moiety, which is a common structural unit in many organic compounds, combined with a highly reactive fluorosulfonyloxy group. This unique combination imparts distinctive chemical properties, making it useful in various applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The fluorosulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amidation Reactions: It can be used to functionalize amino acids, leading to the formation of prodrugs through amidation processes .
  • Deprotection Reactions: The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the benzoic acid moiety.

Research indicates that 4-fluorosulfonyloxybenzoic acid may exhibit biological activity relevant to drug discovery. Its ability to modify amino acids suggests potential applications in developing prodrugs that can enhance bioavailability and target specific biological pathways . Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, which may extend to this compound as well.

The synthesis of 4-fluorosulfonyloxybenzoic acid typically involves the following steps:

  • Starting Material: Ethyl 4-(fluorosulfonyl)benzoate serves as the precursor.
  • Hydrolysis Reaction: The ethyl ester is treated with hydrochloric acid under microwave irradiation at elevated temperatures (around 100 °C) for several hours, resulting in the formation of 4-fluorosulfonyloxybenzoic acid .
  • Purification: The product is then isolated through filtration and drying processes, yielding a white solid with high purity.

4-Fluorosulfonyloxybenzoic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex molecules and prodrugs.
  • Organic Synthesis: Its reactive fluorosulfonyloxy group allows for versatile modifications in synthetic pathways.
  • Chemical Biology: The compound may be used in studies involving enzyme inhibitors or as a probe for biological assays.

Interaction studies involving 4-fluorosulfonyloxybenzoic acid focus on its reactivity with biological molecules, particularly amino acids and proteins. These studies aim to understand how the compound can modify biological functions through covalent bonding or by altering molecular interactions within biological systems .

Several compounds share structural similarities with 4-fluorosulfonyloxybenzoic acid, including:

  • Benzenesulfonyl fluoride: Lacks the fluorosulfonyloxy group but is used similarly in nucleophilic substitution reactions.
  • Fluorosulfonylbenzene: Contains a fluorosulfonyl group but lacks the carboxylic acid functionality.
  • 3-Fluoro-4-(fluorosulfonyl)benzoic acid: Similar structure with a different positioning of the fluorine atom, affecting its reactivity and biological properties.
Compound NameStructure FeaturesUnique Aspects
4-Fluorosulfonyloxybenzoic acidBenzoic acid + fluorosulfonyloxy groupHigh reactivity due to fluorosulfonyl
Benzenesulfonyl fluorideSulfonyl group onlyLess reactive than fluorosulfonyl
FluorosulfonylbenzeneFluorosulfonyl groupNo carboxylic acid functionality
3-Fluoro-4-(fluorosulfonyl)benzoic acidDifferent fluorine positionPotentially altered biological activity

This comparison highlights the unique reactivity and potential applications of 4-fluorosulfonyloxybenzoic acid within organic synthesis and medicinal chemistry contexts.

XLogP3

2.1

Dates

Modify: 2023-08-16

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